Cas no 2228699-37-2 (3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol)
3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol
- 3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol
- EN300-1817652
- 2228699-37-2
-
- Inchi: 1S/C11H16N2O/c1-9-4-10(7-13-6-9)5-11(14)2-3-12-8-11/h4,6-7,12,14H,2-3,5,8H2,1H3
- InChI Key: PLEHTXPKUSLBAP-UHFFFAOYSA-N
- SMILES: OC1(CC2C=NC=C(C)C=2)CNCC1
Computed Properties
- Exact Mass: 192.126263138g/mol
- Monoisotopic Mass: 192.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 45.2Ų
3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817652-0.05g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1817652-0.1g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1817652-0.25g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1817652-0.5g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1817652-1.0g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1817652-2.5g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1817652-5.0g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1817652-10.0g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1817652-1g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1817652-5g |
3-[(5-methylpyridin-3-yl)methyl]pyrrolidin-3-ol |
2228699-37-2 | 5g |
$3520.0 | 2023-09-19 |
3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol
Professional Introduction to 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol (CAS No: 2228699-37-2)
3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2228699-37-2, features a complex molecular architecture that includes both pyridine and pyrrolidine moieties, making it a promising candidate for various biochemical applications. The presence of a 5-methylpyridin-3-yl substituent and a hydroxyl group at the 3-position of the pyrrolidine ring contributes to its distinct chemical properties and potential biological activities.
The structural features of 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol make it an intriguing subject for research in medicinal chemistry. The pyridine ring is known for its ability to interact with biological targets such as enzymes and receptors, while the pyrrolidine moiety is frequently found in bioactive molecules due to its favorable pharmacokinetic properties. The combination of these structural elements suggests that this compound may exhibit significant therapeutic potential, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Studies have demonstrated that molecules incorporating both pyridine and pyrrolidine rings can exhibit enhanced binding affinity and selectivity towards specific biological targets. For instance, derivatives of this class have shown promise in inhibiting certain kinases and other enzymes involved in disease pathways. The hydroxyl group at the 3-position of the pyrrolidine ring further enhances the compound's potential as a pharmacophore, allowing for diverse functionalization and modifications to optimize its biological activity.
In vitro studies have begun to explore the pharmacological profile of 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol, revealing intriguing interactions with various biological systems. Preliminary data suggest that this compound may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders, where access to the CNS is often a critical challenge. These findings align with current trends in drug development, which increasingly focus on identifying molecules that can effectively target multiple disease mechanisms.
The synthesis of 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to construct the desired molecular framework with high precision. These advances not only facilitate the production of this compound but also open up possibilities for generating a library of related derivatives for further pharmacological evaluation.
The potential applications of 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in chemical biology as a tool for studying enzyme mechanisms and protein-protein interactions. The compound's ability to serve as a probe or scaffold for further derivatization makes it valuable for developing novel biochemical assays and understanding complex biological processes. This interdisciplinary approach underscores the importance of synthetic chemistry in advancing our understanding of life sciences.
As interest in targeted therapies grows, compounds like 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol are being evaluated for their potential in personalized medicine. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the biological activity of this compound against diverse disease models. Such efforts are crucial for identifying new leads that can be optimized into effective treatments tailored to individual patient needs. The integration of computational chemistry with experimental biology has accelerated the pace of drug discovery, making compounds like this one more accessible for therapeutic development.
The future prospects for 3-(5-methylpyridin-3-yl)methylpyrrolidin-3-ol are promising, given its unique structural features and potential biological activities. Ongoing research aims to further elucidate its mechanism of action and explore new synthetic routes to improve its accessibility. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits. As our understanding of complex biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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